Product packaging for 2-(3-Nitrophenyl)-2H-1,2,3-triazole(Cat. No.:CAS No. 342623-98-7)

2-(3-Nitrophenyl)-2H-1,2,3-triazole

Cat. No.: B1600997
CAS No.: 342623-98-7
M. Wt: 190.16 g/mol
InChI Key: JDLUCUOWEHTAFW-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2H-1,2,3-triazole (CAS 342623-98-7) is a high-purity chemical building block of significant interest in synthetic and medicinal chemistry. With a molecular formula of C8H6N4O2 and a molecular weight of 190.16 g/mol, this compound is characterized by a 1,2,3-triazole ring linked to a meta-nitrophenyl group . The 1,2,3-triazole core is an aromatic five-membered heterocycle known for its stability under acidic and basic conditions, making it a robust and versatile scaffold for constructing more complex molecules . The primary value of this compound lies in its role as a key intermediate for designing novel molecular hybrids. The 2H-1,2,3-triazole isomer is recognized for its distinctive photophysical properties, often serving as an effective blue-light fluorophore, which is valuable for developing fluorescent sensors and probes in material science . In pharmaceutical research, the 1,2,3-triazole moiety is a privileged structure capable of interacting with various enzymes and biological targets. It is frequently incorporated into hybrid molecules as a linker or pharmacophore to develop potential therapeutic agents . Specifically, 1,2,3-triazole-containing hybrids are extensively investigated as inhibitors of cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), a promising approach for addressing neurodegenerative diseases . Furthermore, 1,2,3-triazole derivatives demonstrate a broad spectrum of other biological activities, including antimicrobial and anticancer effects, highlighting the potential of this compound as a precursor in drug discovery campaigns . This product is intended for research and development use by technically qualified personnel only. It is not intended for use in foods, cosmetics, drugs, or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4O2 B1600997 2-(3-Nitrophenyl)-2H-1,2,3-triazole CAS No. 342623-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

342623-98-7

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

2-(3-nitrophenyl)triazole

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(6-8)11-9-4-5-10-11/h1-6H

InChI Key

JDLUCUOWEHTAFW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2N=CC=N2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2N=CC=N2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2 3 Nitrophenyl 2h 1,2,3 Triazole

Historical and Contemporary Approaches to 2H-1,2,3-Triazole Synthesis

The formation of the 2H-1,2,3-triazole core is a foundational aspect of synthesizing the target molecule. Historically, methods often produced mixtures of isomers, but contemporary approaches offer greater regioselectivity, enabling the specific synthesis of 2-substituted triazoles.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The most prominent method for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. tandfonline.com However, this thermal reaction typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. The development of catalyzed azide-alkyne cycloaddition (AAC) reactions has provided significant control over regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach, often utilizing a copper(I) catalyst, is highly efficient and regioselective, almost exclusively producing 1,4-disubstituted 1,2,3-triazoles. tandfonline.commdpi.com While this is the most common method for triazole synthesis, it is not the primary route for the 2-substituted isomer of the title compound.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium-catalyzed reactions, such as those using Cp*RuCl(PPh3)2, direct the cycloaddition to yield 1,5-disubstituted 1,2,3-triazoles. nih.govmdpi.com

Synthesis of 2-Substituted-2H-1,2,3-triazoles: Directing the substitution to the N-2 position of the triazole ring via cycloaddition is less common but can be achieved under specific conditions or with particular starting materials. For instance, the reaction of glyoxal (B1671930) arylosazones, generated from arylhydrazines, can be cyclized to form 2-aryl-2H-1,2,3-triazoles. researchgate.net Another approach involves the reaction of azirines with aryldiazonium salts, catalyzed by copper, which provides N-2-aryl-1,2,3-triazoles with high regiospecificity. organic-chemistry.org Similarly, treating geminal diazides with organic hydrazines offers a route to N-2-substituted triazoles. organic-chemistry.org

A metal-free approach for the synthesis of 1,4-disubstituted-1,2,3-triazoles involves the reaction of N-tosylhydrazones with anilines, mediated by an I2/TBPB system, proceeding through a formal [4+1] cycloaddition. nih.gov While not directly yielding the 2-substituted isomer, these varied cycloaddition strategies highlight the chemical diversity in forming the triazole core.

Functionalization of Pre-formed 2H-1,2,3-Triazole Rings

An alternative to constructing the ring with the substituent in place is the functionalization of a parent 2H-1,2,3-triazole ring. This typically involves N-arylation, where an aryl group is attached to one of the nitrogen atoms of the triazole.

The direct arylation of the parent 1,2,3-triazole presents a significant challenge due to the presence of three potential nitrogen sites for substitution (N-1, N-2, and N-3). Achieving selectivity for the N-2 position is crucial for the synthesis of the target compound. Palladium-catalyzed N-arylation has emerged as a powerful tool for this purpose. It has been demonstrated that a catalyst system composed of Pd₂(dba)₃ and a specific phosphine (B1218219) ligand can achieve highly N-2-selective arylation of 1,2,3-triazole with a variety of aryl bromides, chlorides, and triflates, achieving N-2 selectivity of 95–99%. nih.gov This high selectivity is attributed to the kinetic favorability of reductive elimination from the N-2-1,2,3-triazolate-Pd complex. nih.gov

Another strategy involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides, which has been shown to regioselectively produce 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org This intermediate can then undergo further reactions, such as Suzuki cross-coupling, to introduce additional substituents. organic-chemistry.org

Directed Synthesis of the 3-Nitrophenyl Moiety on the 2H-1,2,3-Triazole Scaffold

To synthesize 2-(3-nitrophenyl)-2H-1,2,3-triazole specifically, the 3-nitrophenyl group must be introduced regioselectively. This can be accomplished either by nitrating a phenyl group already attached to the N-2 position of the triazole or by coupling a pre-nitrated phenyl compound to the triazole ring.

Strategies for Regioselective Nitration of Phenyl-Substituted Triazoles

Direct nitration of 2-phenyl-2H-1,2,3-triazole would involve an electrophilic aromatic substitution on the phenyl ring. The 2H-1,2,3-triazol-2-yl substituent acts as a deactivating group and a meta-director. Therefore, nitration of 2-phenyl-2H-1,2,3-triazole is expected to yield the 3-nitro derivative as a major product. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely be employed. However, the strongly acidic conditions and the presence of the triazole ring, which itself can be sensitive to oxidation, require careful control of the reaction conditions to achieve the desired product without significant side reactions. While this is a plausible synthetic route, specific literature examples detailing the optimization of this direct nitration are not prominently available in the search results.

Cross-Coupling Methodologies for Aryl-Triazole Linkage

A more controlled and widely applicable method for creating the C-N bond between the triazole and the nitrophenyl group is through cross-coupling reactions. These methods start with the parent 1,2,3-triazole and an appropriately substituted aryl halide, such as 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene.

Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming C-N bonds. wikipedia.orgorganic-chemistry.org It typically involves reacting an amine (in this case, 1,2,3-triazole) with an aryl halide at high temperatures. wikipedia.org While effective, traditional Ullmann conditions can be harsh. wikipedia.orgmdpi.comul.ie Modern variations use soluble copper catalysts with ligands like diamines, which allow for milder reaction conditions. wikipedia.orgresearchgate.net For the synthesis of this compound, an Ullmann condensation would couple 1,2,3-triazole with a 3-nitroaryl halide. The presence of the electron-withdrawing nitro group on the aryl halide generally activates it for nucleophilic aromatic substitution, which is a key part of the Ullmann mechanism. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and often more versatile alternative to the Ullmann reaction for C-N bond formation. wikipedia.orglibretexts.org It operates under milder conditions and exhibits broad substrate scope and functional group tolerance. wikipedia.org A key advantage is the ability to achieve high regioselectivity. As mentioned previously, specific palladium-ligand systems have been developed that are highly selective for the N-2 arylation of 1,2,3-triazole. nih.gov Applying this methodology using 1-bromo-3-nitrobenzene or 1-chloro-3-nitrobenzene (B92001) as the coupling partner would be a direct and efficient route to this compound. nih.govnih.gov

MethodologyCatalyst/ReagentsTypical ConditionsKey Features
Ullmann CondensationCuI or Cu₂O, Ligand (e.g., diamine), Base (e.g., K₂CO₃, Cs₂CO₃)High temperatures (often >100°C), Polar solvent (e.g., DMF, NMP)Classic method, improved with ligands for milder conditions. wikipedia.orgresearchgate.net
Buchwald-Hartwig AminationPd(0) or Pd(II) source, Phosphine Ligand, Base (e.g., NaOtBu, K₃PO₄)Moderate temperatures (e.g., 80-120°C), Anhydrous solvent (e.g., Toluene (B28343), Dioxane)High functional group tolerance, high N-2 selectivity achievable with specific ligands. nih.govwikipedia.org

Catalytic Systems and Reaction Optimization for this compound Formation

The successful synthesis of this compound with high yield and purity hinges on the careful selection and optimization of the catalytic system and reaction parameters.

For copper-catalyzed Ullmann-type reactions , optimization involves screening various copper sources (e.g., CuI, Cu₂O, CuCl), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), ligands, and solvents. researchgate.netclockss.org The choice of ligand is critical; N,N'-dimethylethylenediamine (DMEDA) has been shown to be effective in promoting copper-catalyzed N-arylation of heterocycles. researchgate.net The solvent also plays a significant role, with polar aprotic solvents like DMF or dioxane being common choices. researchgate.netclockss.org

For palladium-catalyzed Buchwald-Hartwig amination , the key to success lies in the choice of the phosphine ligand. Sterically hindered and electron-rich phosphine ligands are often employed. A specific ligand, L1 (a biaryl phosphine), in combination with Pd₂(dba)₃ and K₃PO₄ as the base in toluene at 120°C, has been identified as a highly effective system for achieving exceptional N-2 selectivity in the arylation of 1,2,3-triazole. nih.gov Optimization of this system would involve fine-tuning the catalyst loading, reaction time, and temperature to maximize the yield for the specific coupling with a 3-nitroaryl halide.

Reaction TypeParameterVariables/ExamplesImpact on Reaction
Copper-Catalyzed N-ArylationCopper SourceCuI, Cu₂O, CuClActivity can vary; CuI is common. researchgate.net
LigandN,N'-dimethylethylenediamine (DMEDA), PhenanthrolineEnhances catalyst solubility and activity, allowing for milder conditions. wikipedia.orgresearchgate.net
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Neutralizes the HX formed; strength and solubility can affect reaction rate. clockss.org
SolventDMF, Dioxane, ToluenePolar, high-boiling point solvents are often required for traditional Ullmann reactions. clockss.org
Palladium-Catalyzed N-ArylationPalladium SourcePd₂(dba)₃, Pd(OAc)₂Pd(0) is the active species; Pd(II) sources are reduced in situ. libretexts.org
LigandBiaryl phosphines (e.g., L1), P(tBu)₃Crucial for catalyst stability and selectivity; determines regiochemical outcome (N-1 vs. N-2). nih.gov
BaseNaOtBu, K₃PO₄, LiHMDSStrong, non-nucleophilic bases are typically used. libretexts.org
SolventToluene, Dioxane, THFAnhydrous conditions are generally required. libretexts.org

Transition Metal Catalysis (e.g., Copper, Ruthenium, Palladium)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules like 1,2,3-triazoles. Catalysts based on copper, ruthenium, and palladium are particularly prominent in this field, each offering distinct advantages in terms of regioselectivity and substrate scope.

Copper (Cu) Catalysis: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," is the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nsf.govnih.govacs.org This reaction is known for its high efficiency, mild reaction conditions, and simple workup procedures. nsf.govbiolmolchem.com While CuAAC typically yields the 1,4-isomer, specific copper-catalyzed methods have been developed for the synthesis of other regioisomers, including N2-substituted triazoles. For instance, copper salts can catalyze the oxidative cyclization of α-hydrazono-nitriles to yield 2-aryl-5-amino-1,2,3-triazoles. researchgate.net Furthermore, copper-catalyzed multicomponent reactions provide a pathway to fully substituted 1,2,3-triazoles. acs.org

Palladium (Pd) Catalysis: Palladium catalysis offers a distinct and highly effective strategy for the synthesis of N2-aryl-1,2,3-triazoles. A notable advancement is the highly N2-selective palladium-catalyzed arylation of unsubstituted or 4-substituted 1,2,3-triazoles with aryl halides (bromides, chlorides) and triflates. nih.gov The use of bulky biaryl phosphine ligands is critical to achieving exceptional N2-selectivity (up to 99%). nih.gov This method provides a direct route to compounds like this compound from the parent 1,2,3-triazole and a suitable 3-nitrophenyl electrophile. Palladium catalysts are also employed in the direct C-H arylation of pre-formed triazole rings, allowing for further functionalization. organic-chemistry.org

Catalyst SystemSubstratesProduct TypeKey Features
Pd₂(dba)₃ / Bulky Biaryl Phosphine Ligand 1,2,3-triazole, Aryl Bromides/Chlorides/TriflatesN2-Aryl-1,2,3-triazolesHighly N2-selective (95-99%); Broad substrate scope. nih.gov
Cu(I) salts (e.g., CuI) Terminal Alkynes, Organic Azides1,4-Disubstituted-1,2,3-triazoles"Click Chemistry"; High yield; Mild conditions. nsf.govacs.orgbiolmolchem.com
**Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) **Terminal Alkynes, Organic Azides1,5-Disubstituted-1,2,3-triazolesComplementary regioselectivity to CuAAC. acs.orgnih.govmdpi.com
Pd(OAc)₂ / Pivalic Acid 1,2,3-triazoles, Aryl HalidesC5-Arylated-1,2,3-triazolesDirect C-H functionalization. organic-chemistry.org
Cu salts α-hydrazono-nitriles, Aliphatic Amines2-Aryl-5-amino-1,2,3-triazolesOxidative cyclization pathway. researchgate.net

Organocatalysis and Green Solvents in Triazole Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for triazole synthesis. rsc.org These approaches focus on replacing transition metal catalysts with organocatalysts and utilizing environmentally benign solvents.

Organocatalysis: Organocatalytic methods provide a metal-free alternative for the synthesis of 1,2,3-triazoles. nih.gov These reactions often rely on the activation of substrates by small organic molecules. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been successfully used as a catalyst in the 1,3-dipolar cycloaddition between α,β-unsaturated esters and azides to regioselectively form 1,4-disubstituted-1,2,3-triazoles in high yields. nih.gov Another metal-free approach involves the acid-catalyzed condensation of enolizable ketones, an azide source, and an amine to generate substituted triazoles. nih.govrsc.org

Green Solvents: The choice of solvent has a major impact on the environmental footprint of a chemical process. Consequently, the replacement of conventional volatile organic compounds with green alternatives is a key area of research.

Water: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Copper-catalyzed click reactions have been successfully performed in water, sometimes with the aid of additives to improve solubility. consensus.appresearchgate.net

Glycerol (B35011): As a biodegradable and non-toxic solvent, glycerol has been employed for the one-pot, three-component synthesis of 1,4-disubstituted 1,2,3-triazoles from organic halides, terminal acetylenes, and sodium azide. consensus.app

Deep Eutectic Solvents (DES): Novel deep eutectic solvents, such as a combination of copper(II) salt, choline (B1196258) chloride, and gallic acid, can act as both the catalyst and the solvent, facilitating the synthesis of 1,4-disubstituted 1,2,3-triazoles under base-free conditions with high yields and potential for recycling. consensus.app

Cyrene™: This biodegradable, bio-derived solvent has been demonstrated as a successful medium for CuAAC reactions. A significant advantage is that the triazole product often precipitates upon the addition of water, simplifying purification and avoiding the need for extractions with organic solvents. unimi.it

Solvent-Free Conditions: Mechanical ball-milling represents a solvent-free approach for the three-component synthesis of 1,2,3-triazoles over a copper/alumina surface, further enhancing the green credentials of the synthesis. rsc.org

MethodCatalyst/PromoterSolventKey Features
1,3-Dipolar Cycloaddition DBUTolueneOrganocatalytic; Metal-free; Regioselective for 1,4-isomers. nih.gov
CuAAC CuI / Et₃NWaterGreen solvent; Good to excellent yields. researchgate.net
Three-Component Synthesis CuI / DiethylamineGlycerolOne-pot reaction in a biodegradable solvent. consensus.app
CuAAC Copper(I)Cyrene™Biodegradable solvent; Simple product isolation by precipitation. unimi.it
Three-Component Synthesis Cu/Al₂O₃None (Ball-milling)Solvent-free; Recyclable catalyst. rsc.org
Condensation Reaction Acetic AcidTolueneMetal-free synthesis from ketones and azides. nih.gov

Elucidation of Reaction Mechanisms in the Formation of this compound

Understanding the reaction mechanism is fundamental to controlling the regioselectivity and efficiency of the synthesis of this compound. The formation of N2-substituted triazoles is less common than the formation of their N1-substituted counterparts, making mechanistic studies in this area particularly important.

The palladium-catalyzed N2-arylation of the 1,2,3-triazole ring is a key method for synthesizing the target compound. nih.gov Density Functional Theory (DFT) calculations have provided significant insight into the origin of the high N2-selectivity observed with bulky biaryl phosphine ligands. The proposed catalytic cycle involves the coordination of the palladium catalyst to the triazole anion. There are two possible coordination modes, leading to an N1-palladium intermediate and an N2-palladium intermediate. The calculations suggest that the high N2-selectivity arises from a more rapid reductive elimination step from the N2-1,2,3-triazolate-Pd complex compared to the corresponding N1-complex. nih.gov This kinetic preference effectively funnels the reaction towards the formation of the N2-arylated product.

In more general terms, the synthesis of the 1,2,3-triazole ring itself is typically achieved through a [3+2] cycloaddition reaction. In the absence of a catalyst, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often yields a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov Transition metals and organocatalysts play a crucial role in directing the regioselectivity of this cycloaddition.

For metal-free syntheses, such as those involving β-carbonyl phosphonates and azides, the reaction mechanism is proposed to proceed through the formation of an enolate intermediate. The stereochemistry of this enolate (E- or Z-) can influence the reaction pathway, leading to different triazole products. acs.orgnih.gov The reaction is believed to form a triazoline intermediate, which then undergoes elimination to yield the aromatic 1,2,3-triazole ring. acs.orgnih.gov The specific base and solvent system can have a profound effect on the enolate geometry and, consequently, the final product distribution. acs.orgnih.gov

Advanced Computational and Theoretical Characterization of 2 3 Nitrophenyl 2h 1,2,3 Triazole

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(3-nitrophenyl)-2H-1,2,3-triazole at the atomic level. These methods provide a detailed picture of the molecule's geometry, electron distribution, and energetic landscape.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the ground state properties of molecular systems, including various triazole derivatives. irjweb.comnih.gov Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. irjweb.com These calculations yield optimized molecular geometries, including key bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

DFT calculations also provide other crucial ground state properties, such as the dipole moment and the distribution of atomic charges (e.g., Mulliken charges), which are essential for understanding the molecule's polarity and intermolecular interactions. irjweb.com

Table 1: Representative Calculated Ground State Properties for a Substituted Triazole Derivative (Note: This table is illustrative and based on typical data for related compounds, as specific experimental or calculated data for this compound is not readily available in the cited literature.)

ParameterValue
Bond Length (N1-N2)~1.35 Å
Bond Length (N2-N3)~1.30 Å
Bond Length (N-Cphenyl)~1.43 Å
Bond Angle (C-N-N)~110°
Dihedral Angle (Triazole-Phenyl)~5-15°
Dipole Moment~3-5 D

Ab Initio Methods for Electronic Excitation and Reactivity

While DFT is excellent for ground state properties, ab initio methods, such as multireference multiroot configuration interaction (CI), are often employed to study electronic excitations and reactivity. mdpi.com These methods provide a more rigorous treatment of electron correlation, which is crucial for describing excited states. For the parent 1,2,3-triazole, ab initio calculations have been used to determine the energies of singlet and triplet valence and Rydberg states. mdpi.com

For this compound, such calculations would elucidate the nature of its low-lying excited states, which is fundamental to understanding its photophysical properties, such as absorption and fluorescence. The presence of the nitrophenyl group is expected to introduce low-energy charge-transfer states, where an electron is promoted from an orbital localized on the phenyl ring to one on the triazole ring, or vice versa. The reactivity of the molecule, including its susceptibility to nucleophilic or electrophilic attack, can also be probed by examining the changes in electron density upon excitation.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com

Analysis of HOMO-LUMO Energy Gaps and Electron Transfer

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic transitions. researchgate.net In triazole derivatives, the HOMO is often associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the triazole ring and the phenyl group, while the LUMO is anticipated to have significant contributions from the nitro group, which is a strong electron-withdrawing group. The presence of the nitro group is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO gap and influencing the molecule's electronic transitions and charge-transfer characteristics. nih.gov The calculated HOMO-LUMO gap can be correlated with the molecule's potential bioactivity and its ability to participate in charge-transfer interactions. irjweb.com

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-2.0 to -3.0
HOMO-LUMO Gap3.5 to 5.5

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. These simulations can provide valuable information about the conformational flexibility and dynamics of this compound. By simulating the motion of atoms over time, MD can explore the potential energy surface and identify stable conformations and the energy barriers between them.

For molecules with rotatable bonds, such as the one connecting the phenyl and triazole rings, MD simulations can reveal the preferred dihedral angles and the dynamics of their interconversion. mdpi.com Conformational analysis is crucial as the different spatial arrangements of the molecule can have significant impacts on its properties and biological activity. For instance, the relative orientation of the nitro group with respect to the triazole ring can influence the molecule's dipole moment and its ability to interact with biological targets.

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and atomic interactions. researchgate.net QTAIM defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. The analysis of critical points in the electron density (where the gradient is zero) provides a rigorous definition of bond paths and the nature of chemical bonds.

For this compound, a QTAIM analysis would provide a detailed picture of the bonding within the molecule. Key parameters derived from this analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points. The sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ > 0). This method can be used to quantify the covalent character of the bonds within the triazole and phenyl rings, as well as the nature of the interaction between the two rings and the substituent groups.

Comprehensive Spectroscopic and Crystallographic Studies of 2 3 Nitrophenyl 2h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in a molecule. For 2-(3-Nitrophenyl)-2H-1,2,3-triazole, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the triazole ring and the nitrophenyl ring. Due to the C₂ᵥ symmetry of the unsubstituted 2H-1,2,3-triazole ring, its two protons are equivalent, appearing as a single signal. nih.gov Upon substitution with the 3-nitrophenyl group, this symmetry is broken, and the two triazole protons would likely appear as distinct signals. The protons on the nitrophenyl group would present a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would show signals for the two distinct carbons of the triazole ring and the six carbons of the nitrophenyl ring, with the carbon bearing the nitro group being significantly influenced by its electron-withdrawing nature.

Advanced two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment and detailed structural analysis:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for definitive C-H assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for establishing the connectivity between different parts of the molecule, for instance, by showing a correlation between the triazole protons and the carbon atom of the phenyl ring to which the triazole is attached.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the preferred conformation and the spatial arrangement of the two rings relative to each other.

Table 1: NMR Data for the Analogue 1-benzyl-4-(2-nitrophenyl)-1H-1,2,3-triazole in DMSO-d₆. rsc.org (Data is for an illustrative analogue and NOT for this compound)

Technique Chemical Shift (δ) / ppm Assignment
¹H NMR 8.60 (s, 1H)Triazole CH
7.88-7.91 (m, 1H)Aromatic CH
7.80 (t, J = 3 Hz, 1H)Aromatic CH
7.31 (d, J = 12 Hz, 1H)Aromatic CH
7.60-7.62 (m, 1H)Aromatic CH
7.33-7.38 (m, 5H)Benzyl Aromatic CH
5.67 (s, 2H)Benzyl CH₂
¹³C NMR 148.1, 141.8, 135.8, 132.5, 130.3, 129.4, 128.8, 128.2, 127.9, 123.9, 123.7, 123.4Aromatic & Triazole Carbons
53.0Benzyl CH₂

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. It is particularly useful for studying insoluble compounds, polymers, and for probing the structure of crystalline and amorphous solids. For this compound, ssNMR could provide valuable insights into its solid-state structure, especially in the absence of a single crystal suitable for X-ray diffraction.

Key applications of ssNMR include the detection of polymorphism, where a compound can exist in multiple crystalline forms. Different polymorphs can have distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. Furthermore, ssNMR can be used to study molecular dynamics in the solid state, such as the rotation of the phenyl ring relative to the triazole ring. However, no specific solid-state NMR studies for this compound have been reported in the surveyed literature.

X-ray Diffraction Analysis for Crystalline Architecture

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise coordinates of atoms, allowing for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions that govern the crystal packing.

The analysis also elucidates the network of intermolecular interactions that stabilize the crystal lattice. These can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In the case of this compound, potential interactions would include C-H···N or C-H···O hydrogen bonds involving the triazole and nitro groups, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.

Although a crystal structure for the target compound is not available, the structure of an analogue, 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, provides an excellent example of the detailed structural information that can be obtained. nih.gov In this molecule, the 1,2,3-triazole ring is essentially planar, and the nitro-substituted benzene ring is nearly co-planar with it, with a small dihedral angle. The analysis revealed that the three-dimensional packing is stabilized by a combination of C-H···O and C-H···π interactions, along with weak π-π contacts between triazole and nitrobenzene (B124822) rings. nih.gov

Table 2: Illustrative Crystallographic Data for the Analogue 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole. nih.gov (Data is for an illustrative analogue and NOT for this compound)

Parameter Value
Chemical Formula C₁₅H₁₂N₄O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.1962 (1)
b (Å) 10.7814 (3)
c (Å) 24.0067 (6)
β (°) 90.256 (2)
Volume (ų) 1344.90 (6)
Z 4

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint that is unique to a specific crystalline phase of a compound.

PXRD is the primary tool for identifying polymorphism, the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have different physical properties, and PXRD allows for their identification and quantification in a sample. It is also used to monitor phase transitions that may occur as a function of temperature or pressure. No powder X-ray diffraction studies concerning polymorphism or phase transitions for this compound have been found in the literature.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. These techniques are highly effective for identifying functional groups and providing information about chemical bonding. The spectra show absorption bands at specific frequencies corresponding to specific molecular vibrations (e.g., stretching, bending, and twisting).

For this compound, the IR and Raman spectra would be dominated by vibrations from the triazole ring, the benzene ring, and the nitro group.

Triazole Ring Vibrations: The parent 2H-1,2,3-triazole has characteristic ring stretching and deformation modes. organic-chemistry.orgrsc.org

Nitrophenyl Group Vibrations: The 3-nitrophenyl substituent would introduce several strong and characteristic bands. The most prominent would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Vibrations associated with the benzene ring, such as C-H stretching and C=C ring stretching, would also be present.

By comparing the spectrum of the substituted compound to that of the parent 2H-1,2,3-triazole, one can confirm the presence of the substituent and analyze how it influences the electronic structure of the triazole ring. rsc.orgresearchgate.net

Table 3: Characteristic Vibrational Frequencies for 2H-1,2,3-triazole and the Nitro Group.

Vibrational Mode Typical Frequency Range (cm⁻¹) Source
2H-1,2,3-triazole
C-H stretching~3140 organic-chemistry.org
Ring stretching~1460, ~1200 organic-chemistry.org
C-H in-plane bending~1260 organic-chemistry.org
Ring breathing~1140 organic-chemistry.org
Nitro (NO₂) Group
Asymmetric stretch1560 - 1500
Symmetric stretch1360 - 1300
C-N stretch870 - 810

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is influenced by the electronic properties of both the nitrophenyl group and the triazole ring.

Studies on the nitration products of 2-phenyl-1,2,3,2H-triazole have utilized UV-Vis spectroscopy to aid in structure assignment. researchgate.net The absorption spectra are sensitive to the position of the nitro substituent on the phenyl ring. The electronic spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and potentially n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths.

For the parent 1H-1,2,3-triazole, the gas-phase UV absorption spectrum shows a maximum absorption cross-section at 206 nm. nih.govrsc.org The addition of a nitrogen atom to the five-membered ring, when comparing pyrazole (B372694) to 1,2,3-triazole, results in a hypsochromic (blue) shift and a hypochromic (decreased intensity) effect. nih.gov The presence of the nitrophenyl group in this compound will significantly modify this spectrum, introducing new electronic transitions.

In related (hetero)arylazo-1,2,3-triazoles, a weak n-π* band has been observed around 425 nm, with a stronger π-π* transition at approximately 350 nm. researchgate.net While the azo linkage is a different chromophore, this indicates the region where transitions involving the triazole ring can occur when conjugated with an aromatic system. The electronic states of 1,2,3-triazole have been studied in detail, revealing a complex series of valence and Rydberg states. ed.ac.uk The lowest energy UV band, from approximately 5.5 to 6.5 eV (225-190 nm), is assigned to multiple electronic states. ed.ac.uk

Table 2: Expected Electronic Transitions for this compound

Transition TypeExpected Wavelength Range (nm)Notes
π → π200 - 350High intensity, associated with aromatic and triazole systems.
n → π> 350Lower intensity, involving non-bonding electrons on nitrogen and oxygen atoms.

Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

The mass spectra of substituted 1,2,3-triazoles are characterized by a strong molecular ion peak (P⁺). rsc.org The subsequent fragmentation is highly dependent on the nature and position of the substituents on the triazole ring. rsc.org Common fragmentation pathways for the 1,2,3-triazole ring involve the loss of stable neutral molecules such as nitrogen (N₂), hydrogen cyanide (HCN), or a nitrile (RCN). rsc.org

For a 1,2,3-triazole substituted with a p-nitrophenyl group and an ethyl carboxylate group, a prominent fragmentation pathway is the loss of N₂. rsc.org In other cases, fragments such as [RCN₂]⁺ have been observed. rsc.org The fragmentation of deprotonated 1,2,3-triazole under negative electrospray ionization tandem mass spectrometry ((-)ESI-MS/MS) conditions also shows characteristic ion formations. researchgate.net

In the context of substituted 1,2,4-oxadiazoles, which share some structural similarities with substituted triazoles, the fragmentation is influenced by the electronic nature of the substituents on the phenyl rings. sci-hub.st This suggests that the electron-withdrawing nitro group in this compound will significantly direct the fragmentation process. The fragmentation pathways of various 1,2,4-triazole-3-thiones have also been studied, providing further comparative data for triazole-based systems. researchgate.netnuph.edu.ua

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula and confirming the isotopic distribution of the constituent atoms.

Table 3: Potential Mass Spectrometric Fragments of this compound

Fragment IonFormulaPossible Origin
[M]⁺C₈H₆N₄O₂Molecular Ion
[M - N₂]⁺C₈H₆N₂O₂Loss of nitrogen from the triazole ring
[M - NO₂]⁺C₈H₆N₄Loss of the nitro group
[C₆H₄NO₂]⁺C₆H₄NO₂Nitrophenyl cation
[C₆H₅N₃]⁺C₆H₅N₃Phenyltriazole fragment

Chemical Reactivity, Functionalization, and Derivatization of 2 3 Nitrophenyl 2h 1,2,3 Triazole

Transformations Involving the Nitro Group

A primary route for the functionalization of 2-(3-nitrophenyl)-2H-1,2,3-triazole involves the chemical transformation of the nitro group. The reduction of this group to an amine is a particularly common and crucial step, as it opens up a wide range of possibilities for subsequent reactions. The resulting aniline (B41778) derivative can then undergo acylation, alkylation, or be utilized in the formation of new heterocyclic structures.

This reduction is a key strategy in the synthesis of novel triazole-based compounds that may possess biological activity. The amino group acts as a versatile handle, allowing for the introduction of diverse structural elements to fine-tune the molecule's properties.

Reactivity of the 2H-1,2,3-Triazole Heterocycle

The 2H-1,2,3-triazole ring itself possesses distinct reactivity that can be harnessed for further functionalization.

While the 2H-1,2,3-triazole ring system is generally considered electron-rich and thus susceptible to electrophilic attack, the presence of the electron-withdrawing 3-nitrophenyl group at the 2-position significantly alters this characteristic. This substituent diminishes the electron density of the triazole ring, rendering it less susceptible to electrophilic substitution compared to an unsubstituted 2H-1,2,3-triazole.

Conversely, the electron-deficient character of the triazole ring in this molecule may increase its propensity for nucleophilic attack under specific conditions, though such reactions are less frequently reported. The precise reactivity of the ring system continues to be an area of active investigation.

Directed C-H Activation and Functionalization Strategies

Modern synthetic techniques, including directed C-H activation, provide powerful methods for the selective functionalization of this compound. In this approach, the triazole ring can serve as a directing group, guiding a metal catalyst to activate a specific C-H bond on the phenyl ring. This enables the introduction of new substituents at positions that are challenging to access through conventional electrophilic aromatic substitution reactions. For instance, ortho-C-H activation of the phenyl ring can be achieved, leading to the creation of a variety of derivatives with customized electronic and steric properties.

Cross-Coupling Reactions for Further Derivatization of the Phenyl Moiety

The phenyl component of this compound can be further elaborated using transition metal-catalyzed cross-coupling reactions. To facilitate this, the nitro group is often first converted into a more reactive functional group, such as a halide or a triflate. Following this conversion, coupling reactions like Suzuki, Heck, or Sonogashira can be employed to form new carbon-carbon or carbon-heteroatom bonds. These reactions are essential for constructing complex molecules with extended π-systems or specific three-dimensional architectures.

Photochemical and Thermal Transformations

The response of this compound to light and heat is of significant interest due to the potential for inducing novel molecular rearrangements and reactions. Under UV irradiation, triazoles can undergo various transformations, including ring-opening and fragmentation. The nitro group can influence these photochemical processes by acting as a photosensitizer or by participating in intramolecular reactions.

Thermally, 2H-1,2,3-triazoles can exhibit instability at high temperatures, which may lead to the extrusion of nitrogen gas and the formation of reactive intermediates. The specific outcomes of these thermal and photochemical reactions are dependent on the molecule's substitution pattern. For instance, research has demonstrated that the thermal decomposition of 2,4,5-trisubstituted-2H-1,2,3-triazoles can yield aziridines. In related studies, the photolysis of 2-aryl-2H-1,2,3-triazoles has been shown to produce indazoles among other rearrangement products.

Advanced Applications of 2 3 Nitrophenyl 2h 1,2,3 Triazole in Materials Science and Supramolecular Chemistry

Integration into Functional Polymeric Materials

No studies have been found that document the integration of 2-(3-Nitrophenyl)-2H-1,2,3-triazole into polymeric materials for the applications listed below.

Polymers with Tunable Optical or Electronic Properties

There is no available research on polymers derived from this compound with tunable optical or electronic properties.

Self-Healing and Responsive Polymeric Architectures

The scientific literature lacks information regarding the use of this compound in the development of self-healing or responsive polymers.

Role in Supramolecular Assembly and Crystal Engineering

While the 1,2,3-triazole scaffold is known for its role in supramolecular chemistry, no specific crystal engineering or supramolecular assembly studies involving this compound have been published. The general ability of the triazole ring to participate in non-covalent interactions like hydrogen bonding and π-π stacking is well-established for the broader class of compounds. nih.govrsc.org However, specific examples or detailed findings for the title compound are absent.

Formation of Co-crystals and Inclusion Complexes

There are no published reports on the formation of co-crystals or inclusion complexes specifically involving this compound.

Directed Assembly via Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

No specific studies analyzing the directed assembly of this compound through non-covalent interactions are available.

Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The 1,2,3-triazole ring is an excellent building block for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.org The nitrogen atoms of the triazole can act as effective coordination sites for metal ions in MOFs, and the rigidity of the ring contributes to the formation of stable, porous structures. rsc.org

The specific isomerism of the triazole ring is crucial. The 2-substituted-2H-1,2,3-triazole moiety, as present in this compound, can be incorporated as a pillar ligand in MOFs. For example, a MOF using a 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine linker demonstrated a threefold enhancement in CO2 uptake capacity compared to its parent framework without the triazole unit. rsc.orgresearchgate.net This highlights the functional role the triazole can play beyond simple structural connection.

In the realm of COFs, triazole and triazine motifs have been used to create functional frameworks. These nitrogen-rich structures exhibit strong chemical stability and have been applied in photocatalysis. nih.gov For instance, a COF containing both triazine and triazole motifs has been synthesized and shown to have broad light absorption and efficient charge separation, making it effective for photocatalytic hydrogen peroxide production. nih.gov Furthermore, fluorescent COFs have been designed for the detection and removal of nitrophenols, indicating the potential for frameworks containing nitro-functionalized linkers to interact specifically with certain analytes. nih.gov

Triazole-Based Linkers in Porous Materials

Triazole-based linkers are increasingly utilized in the design of porous materials due to their unique properties. The triazole ring can serve as a robust and versatile connector. rsc.org The presence of three nitrogen atoms allows the triazole to act as a ligand for metal coordination and as a hydrogen bond acceptor and donor, which can influence the assembly of the framework and its interaction with guest molecules. rsc.org

N-2-aryl-1,2,3-triazole derivatives have been specifically used to construct photoluminescent and water-stable MOFs. rsc.org The unsymmetrical nature of these linkers can lead to complex, interpenetrating network structures with improved stability. rsc.org Molybdenum(VI) oxide-organic frameworks have also been prepared using bitopic 1,2,4-triazole (B32235) linkers, where the triazole group acts as a short-distance bridge between metal ions. nih.gov

The functionalization of the triazole linker, for instance with a nitrophenyl group as in this compound, offers a pathway to tune the electronic properties and the functionality of the resulting porous material. The electron-withdrawing nature of the nitro group can impact the framework's affinity for certain molecules, as seen in the use of COFs for nitrophenol sensing. nih.gov

Table 2: Examples of Triazole-Based Porous Materials

Framework TypeTriazole-Based Linker ExampleKey Property/ApplicationReference
MOF4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridineEnhanced CO2 uptake rsc.orgresearchgate.net
MOFN-2-aryl-1,2,3-triazole dicarboxylatesPhotoluminescence, Water stability rsc.org
COFTriazine and triazole motifsPhotocatalytic H2O2 production nih.gov
COFTFPB-TTA COFFluorescent sensing and removal of nitrophenols nih.gov

Applications in Advanced Chemical Catalysis (as a ligand or catalyst component)

Triazole-based phosphine (B1218219) ligands have been synthesized and their coordination chemistry with various transition metals like palladium, platinum, rhodium, and iridium has been explored. nih.gov These complexes have shown catalytic activity, for instance, a palladium pincer complex with a triazole-based ligand was found to be an excellent catalyst for the Mizoroki-Heck coupling reaction. nih.gov

Furthermore, triazole-functionalized materials have been employed as heterogeneous catalysts. For example, a palladium complex supported on triazole-functionalized silica (B1680970) has been shown to be a highly active nanocatalyst for C-C coupling reactions in aqueous media. researchgate.net The triazole moiety in such systems can act as both a strong linker to the support and as a ligand to immobilize the active metal species. researchgate.net The combination of 1,2,3-triazole with other heterocyclic structures has also led to the development of enzyme inhibitors, for example against cholinesterases, which is relevant in the context of medicinal chemistry and biocatalysis. nih.govmdpi.com

While direct catalytic applications of this compound itself are not extensively detailed, the established catalytic activity of structurally related triazole compounds suggests its potential as a ligand or a component in catalyst design. The electron-withdrawing nitrophenyl group would likely modulate the electronic properties of the triazole ring and influence the catalytic activity of its metal complexes.

Future Directions and Emerging Research Avenues for 2 3 Nitrophenyl 2h 1,2,3 Triazole

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For a specialized compound such as 2-(3-Nitrophenyl)-2H-1,2,3-triazole, future research is poised to expand beyond its current applications, venturing into novel synthetic strategies, advanced material science, and complex chemical systems. The unique electronic properties conferred by the nitrophenyl group attached to the 2H-1,2,3-triazole core make it a compelling candidate for a variety of next-generation applications. This section outlines the most promising future directions and emerging research avenues for this compound.

Q & A

Q. What are the optimized synthetic routes for 2-(3-Nitrophenyl)-2H-1,2,3-triazole, and how can regioselectivity be controlled?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions using precursors like aryl azides and nitro-substituted alkynes. For regioselectivity, base-mediated strategies (e.g., DBU in acetonitrile) favor N2-substitution, as demonstrated in regioselective syntheses of analogous triazoles . Thermal rearrangement of arylhydrazones under controlled conditions (75–142°C) also provides access to N2-aryl triazole derivatives . Purification typically involves column chromatography or recrystallization, with yields ranging from 51% to 91% depending on substituents .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Key techniques include:
  • NMR (¹H/¹³C) to confirm substitution patterns and tautomeric forms.
  • X-ray crystallography for absolute configuration determination, as shown in studies of 2-aryl-2H-1,2,3-triazole derivatives .
  • Mass spectrometry (HRMS) to verify molecular weight.
  • IR spectroscopy to identify functional groups like nitro (-NO₂) and triazole rings .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Antifungal assays : Broth microdilution against Candida spp. or Aspergillus spp., with IC₅₀ values compared to reference drugs .
  • Enzyme inhibition : α-Glycosidase inhibition assays using yeast maltase or porcine pancreatic α-amylase (PPA), where aldehydes in the structure may form Schiff bases with enzyme residues .

Advanced Research Questions

Q. How do electronic effects of the 3-nitrophenyl group influence regioselectivity in triazole functionalization?

  • Methodological Answer : The electron-withdrawing nitro group directs electrophilic substitution to the para position of the phenyl ring. Computational studies (DFT) can map charge distribution, while experimental validation involves comparing reaction outcomes with meta- or ortho-substituted analogs. For example, bromination under aqueous conditions (50°C, Br₂/Na₂SO₃) selectively targets the triazole ring’s 4,5-positions .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for triazole derivatives?

  • Methodological Answer :
  • Crystallographic analysis : Compare hydrogen bonding (e.g., C=O⋯H-N) and π-π stacking interactions in active vs. inactive analogs .
  • Docking simulations : Use software like AutoDock to model interactions with biological targets (e.g., tubulin for anticancer activity) .
  • Statistical modeling : Apply QSAR to correlate substituent parameters (Hammett σ) with bioactivity data .

Q. How can computational methods predict the stability of this compound under varying pH and temperature?

  • Methodological Answer :
  • Molecular dynamics (MD) : Simulate degradation pathways in aqueous/organic solvents.
  • Thermogravimetric analysis (TGA) : Validate thermal stability experimentally, as done for high-nitrogen energetic triazole derivatives (decomposition >200°C) .

Q. What experimental designs assess its potential in energetic materials?

  • Methodological Answer :
  • Detonation velocity/pressure calculations : Use EXPLO5 software with crystal density (from XRD) and enthalpy of formation .
  • Coordination chemistry : Synthesize metal-organic frameworks (MOFs) with alkali/alkaline-earth metals to enhance thermal stability (>300°C) and energetic performance .

Q. How to address challenges in scaling up halogenation reactions (e.g., bromination) of the triazole core?

  • Methodological Answer :
  • Optimized bromination : Use stoichiometric Br₂ in water at 50°C, followed by Na₂SO₃ quenching, achieving 95% yield for 4,5-dibromo derivatives .
  • Safety protocols : Conduct reactions in sealed reactors with inert gas purging to mitigate risks of bromine vapor release.

Q. What advanced techniques validate its role as a tubulin polymerization inhibitor?

  • Methodological Answer :
  • Fluorescence-based tubulin assays : Monitor polymerization kinetics using >99% pure tubulin and compare IC₅₀ values to colchicine .
  • Cellular imaging : Confocal microscopy to visualize microtubule disruption in cancer cell lines (e.g., HeLa) .

Q. How does the nitro group’s position (meta vs. para) affect photophysical properties in triazole-based sensors?

  • Methodological Answer :
  • UV-Vis/fluorescence spectroscopy : Compare absorption/emission spectra of 3-nitro vs. 4-nitro analogs.
  • TD-DFT calculations : Predict excited-state behavior and charge-transfer transitions influenced by nitro orientation .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Triazole Derivatives

CompoundIC₅₀ (α-Glycosidase)Antifungal Activity (MIC, μg/mL)Reference
2-(3-Nitrophenyl)-2H-triazole12.5 µM16 (C. albicans)
4,5-Dibromo-2H-triazoleN/AN/A
2-Phenyl-2H-triazole-4-carbaldehyde8.7 µM32 (A. fumigatus)

Q. Table 2: Thermal Stability of Energetic Triazole Derivatives

CompoundDecomposition Temp (°C)Detonation Velocity (m/s)Reference
Na(I)-4,5-Bis(tetrazol-5-yl)-2H-triazole3208500
Cs(I)-Analog3358700

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